molecular formula C18H14N4OS B11576011 3-[(4-Methylbenzyl)sulfanyl][1,2,4]triazino[5,6-d][3,1]benzoxazepine

3-[(4-Methylbenzyl)sulfanyl][1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B11576011
M. Wt: 334.4 g/mol
InChI Key: KKMPOSIMXFCNPH-UHFFFAOYSA-N
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Description

3-[(4-Methylbenzyl)sulfanyl][1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex heterocyclic compound with a unique structure that combines a triazine ring with a benzoxazepine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylbenzyl)sulfanyl][1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-allylsulfanyl-5H-[1,2,4]triazino[5,6-b]indoles with iodine, leading to the formation of 1-iodomethyl-1,2-dihydro[1,3]thiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole pentaiodide . This reaction is carried out under controlled conditions to ensure regioselectivity and yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, including temperature, pressure, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylbenzyl)sulfanyl][1,2,4]triazino[5,6-d][3,1]benzoxazepine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-[(4-Methylbenzyl)sulfanyl][1,2,4]triazino[5,6-d][3,1]benzoxazepine has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds and can be used to study reaction mechanisms and regioselectivity.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(4-Methylbenzyl)sulfanyl][1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Methylbenzyl)sulfanyl][1,2,4]triazino[5,6-d][3,1]benzoxazepine is unique due to its specific combination of a triazine ring with a benzoxazepine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H14N4OS

Molecular Weight

334.4 g/mol

IUPAC Name

3-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C18H14N4OS/c1-12-6-8-13(9-7-12)10-24-18-20-17-16(21-22-18)14-4-2-3-5-15(14)19-11-23-17/h2-9,11H,10H2,1H3

InChI Key

KKMPOSIMXFCNPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4N=CO3)N=N2

Origin of Product

United States

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